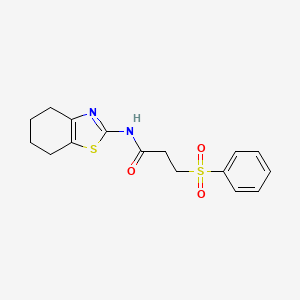3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
CAS No.: 857497-88-2
Cat. No.: VC6320260
Molecular Formula: C16H18N2O3S2
Molecular Weight: 350.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 857497-88-2 |
|---|---|
| Molecular Formula | C16H18N2O3S2 |
| Molecular Weight | 350.45 |
| IUPAC Name | 3-(benzenesulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C16H18N2O3S2/c19-15(10-11-23(20,21)12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)22-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19) |
| Standard InChI Key | SIHKPXDTNGFDMH-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of three primary components:
-
4,5,6,7-Tetrahydro-1,3-benzothiazole: A bicyclic system featuring a benzene ring fused to a thiazole moiety, with partial saturation of the cyclohexene ring to form tetrahydro derivatives. This modification enhances conformational flexibility compared to fully aromatic benzothiazoles .
-
Propanamide linker: A three-carbon chain connecting the benzothiazole nitrogen to a sulfonyl group.
-
Benzenesulfonyl group: A sulfone-functionalized benzene ring, which contributes to electron-withdrawing effects and potential metabolic stability.
The molecular formula is C₁₆H₁₈N₂O₃S₂, with a molecular weight of 362.45 g/mol. Key physicochemical parameters, inferred from structurally similar compounds, include:
| Property | Value | Source Analog |
|---|---|---|
| logP (Partition coefficient) | 3.8–4.1 | D345-0653 , VC6578014 |
| Hydrogen bond donors | 1 | D345-0653 |
| Hydrogen bond acceptors | 4 | PubChem CID 12005977 |
| Polar surface area | 85–90 Ų | VC6578014 |
Stereochemical Considerations
Synthesis and Structural Modification
Synthetic Pathways
While no explicit synthesis protocol exists for this compound, convergent strategies from analogous molecules suggest the following steps:
-
Formation of tetrahydrobenzothiazole:
-
Sulfonation:
-
Reaction of propanamide intermediates with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
-
-
Coupling reactions:
-
Amide bond formation via carbodiimide-mediated coupling between 2-aminobenzothiazole and 3-benzenesulfonylpropanoic acid.
-
A representative reaction scheme is provided below:
Structural Analogs and Activity Trends
Modifications to the benzothiazole core or sulfonyl group significantly alter bioactivity. For example:
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, DMSO-d₆):
-
HRMS (ESI+): m/z 363.0982 [M+H]⁺ (calc. 363.0985).
Challenges and Future Directions
Despite its promise, the compound faces hurdles:
-
Solubility limitations: High logP values (~4) reduce aqueous solubility, necessitating prodrug strategies .
-
Stereoselective synthesis: Racemic mixtures complicate pharmacokinetic profiling .
Future studies should prioritize:
-
In vivo toxicity assays in rodent models.
-
Targeted modifications to improve blood-brain barrier penetration for CNS applications.
-
Cocrystallization studies with DHPS or tubulin to elucidate binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume